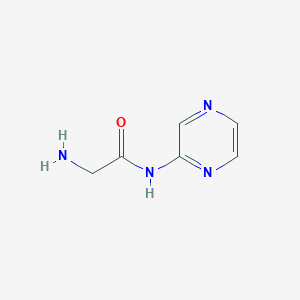

Acetamide,2-amino-N-pyrazinyl-

Description

Contextualization within Contemporary Amide and Heterocyclic Chemistry Research

Acetamide (B32628), 2-amino-N-pyrazinyl-, a molecule integrating an acetamide group with a pyrazine (B50134) ring, is positioned at the intersection of amide and heterocyclic chemistry. The amide functional group is a cornerstone of many biologically active molecules, recognized for its ability to form hydrogen bonds, which influences solubility and interactions with biological targets. ontosight.ai The pyrazine ring, a six-membered heterocycle with two nitrogen atoms, is a prevalent scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govresearchgate.net Pyrazine derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.govontosight.ai

The combination of these two key chemical motifs in Acetamide, 2-amino-N-pyrazinyl- makes it a compound of significant interest. The aminoacetamide side chain provides a polar, hydrogen-bonding capable moiety, while the pyrazine ring contributes to the molecule's aromaticity, planarity, and potential for various intermolecular interactions. ontosight.ai Contemporary research in this area often focuses on the synthesis of novel derivatives and their evaluation for a range of biological activities. For instance, the isosteric replacement of the amide linker with other functional groups, such as sulfonamides, is a strategy employed to explore the impact on biological activity. nih.gov

Historical Trajectory and Emerging Research Interests in Pyrazinyl-Substituted Acetamides

The historical development of pyrazinyl-substituted acetamides is closely linked to the broader exploration of pyrazine chemistry. Pyrazinamide (B1679903), a simple pyrazine carboxamide, has been a first-line drug for the treatment of tuberculosis for decades, highlighting the early therapeutic importance of this class of compounds. nih.govijpsjournal.commdpi.com This has spurred extensive research into pyrazine derivatives, with a focus on modifying the core structure to enhance efficacy and overcome drug resistance. ijpsjournal.comresearchgate.net

Emerging research interests in pyrazinyl-substituted acetamides are diverse. Scientists are exploring their potential in various therapeutic areas beyond tuberculosis. For example, studies have investigated their anti-inflammatory and analgesic properties. researchgate.net The synthesis of complex pyrazinyl-substituted acetamides is also a key area of research, with the development of new synthetic methodologies enabling the creation of novel molecular architectures. researchgate.netnih.govniscpr.res.in The study of how these compounds interact with biological targets at a molecular level, through techniques like molecular docking, is also a growing field of interest. researchgate.net

Identification of Current Research Gaps and Future Trajectories for Acetamide, 2-amino-N-pyrazinyl-

Despite the progress made, several research gaps remain in the study of Acetamide, 2-amino-N-pyrazinyl- and its derivatives. A primary challenge is the need for a more comprehensive understanding of the structure-activity relationships (SAR). While some studies have explored how modifications to the pyrazine ring and acetamide side chain affect biological activity, a more systematic investigation is needed. mdpi.com This includes exploring a wider range of substituents and their positional effects on the pyrazine ring.

Future research will likely focus on several key areas:

Expansion of Biological Screening: Evaluating Acetamide, 2-amino-N-pyrazinyl- and its analogs against a broader range of biological targets will be crucial. This could uncover new therapeutic applications beyond the traditional focus on infectious diseases.

Development of Novel Synthetic Routes: The creation of more efficient and versatile synthetic methods will facilitate the generation of diverse libraries of pyrazinyl-substituted acetamides for high-throughput screening. researchgate.net

In-depth Mechanistic Studies: A deeper understanding of how these compounds exert their biological effects at the molecular level is needed. This includes identifying specific protein targets and elucidating the pathways they modulate. nih.gov

Exploration of Prodrug Strategies: For compounds with promising activity but poor pharmacokinetic properties, the development of prodrugs could be a valuable approach to enhance their therapeutic potential. mdpi.com

Investigation of Combination Therapies: Exploring the synergistic effects of pyrazinyl-substituted acetamides with other therapeutic agents could lead to more effective treatment regimens. nih.gov

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Acetamide, 2-amino- | 598-41-4 | C2H6N2O | 74.08 |

| 2-amino-2-(2-pyrazinyl)acetamide hydrochloride | 1142952-29-1 | C6H9ClN4O | 188.61 |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Not Available | C12H11N3O | 213.24 |

Table 2: Selected Research Findings on Pyrazinyl-Substituted Acetamides and Related Compounds

| Compound/Derivative Class | Research Focus | Key Finding |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Synthesis and structural characterization | The compound was successfully synthesized and its crystal structure was determined, revealing a two-dimensional network formed by hydrogen bonds. researchgate.net |

| Pyrazine-modified natural products | Review of medicinal chemistry developments | Derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects, often with improved potency and reduced toxicity compared to parent compounds. nih.gov |

| Pyrazinamide analogues | Anti-tubercular agent development | Structural modifications, such as adding side chains and heterocyclic groups, have enhanced anti-mycobacterial properties. ijpsjournal.com |

| Heterocyclic acetamide derivatives | Analgesic, anti-inflammatory, and antimicrobial activities | Pyrazine-derived acetamides showed more potent activity compared to pyrazole (B372694) and thiazole (B1198619) substituted acetamides. researchgate.net |

| Substituted N-(pyrazin-2-yl)benzenesulfonamides | Antimicrobial activity | Isosteric replacement of the amide linker with a sulfonamide moiety was investigated, with some compounds showing good antitubercular activity. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-amino-N-pyrazin-2-ylacetamide |

InChI |

InChI=1S/C6H8N4O/c7-3-6(11)10-5-4-8-1-2-9-5/h1-2,4H,3,7H2,(H,9,10,11) |

InChI Key |

UEJRGUWGSZWFAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Transformations of Acetamide, 2 Amino N Pyrazinyl and Its Analogues

Development of Novel Synthetic Routes and Precursors

The construction of the pyrazinone core, a key structural feature of many bioactive molecules, has been a focus of synthetic efforts for over a century. nih.gov Traditional methods for synthesizing pyrazine (B50134) derivatives often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. tandfonline.comresearchgate.net Other established routes include the reaction of diamines with diols in the vapor phase over granular alumina, condensation with epoxides using a copper-chromium catalyst, and the dehydrogenation of piperazines with a palladium catalyst. tandfonline.comajgreenchem.com

A common precursor for analogues is pyrazine-2-carboxylic acid, which can be reacted with various amines to form pyrazinamide (B1679903) derivatives. researchgate.netjapsonline.com One method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride, followed by treatment with an amine. researchgate.net However, due to the hazardous nature of thionyl chloride, alternative methods such as the Yamaguchi reaction, which utilizes 2,4,6-trichlorobenzoyl chloride, have been successfully employed. researchgate.netjapsonline.com

Catalytic Strategies for Efficient Bond Formation

Catalysis plays a crucial role in the efficient synthesis of pyrazine derivatives. Various catalytic systems have been developed to promote the formation of the pyrazine ring and the amide bond in compounds like Acetamide (B32628), 2-amino-N-pyrazinyl-. For instance, copper-chromium and copper-zinc-chromium catalysts have been patented for the synthesis of 2-methylpyrazine (B48319) from ethylenediamine (B42938) and propylene (B89431) glycol. ajgreenchem.com Palladium catalysts are effective for the dehydrogenation of piperazines to yield pyrazines. tandfonline.comajgreenchem.com More recently, a manganese dioxide (MnO2) catalyzed tandem oxidation process has been reported for the synthesis of pyrazines from α-hydroxy ketones and 1,2-diamines, although this method can require high catalyst loading. tandfonline.comajgreenchem.com

In the formation of the amide bond, the Yamaguchi reaction provides a catalytic alternative to the use of stoichiometric activating agents. researchgate.netjapsonline.com This reaction uses a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the acylation of amines with the mixed anhydride (B1165640) formed from pyrazine-2-carboxylic acid and the Yamaguchi reagent. researchgate.netjapsonline.com Furthermore, cross-coupling reactions, a cornerstone of modern organic synthesis, have been explored for C-N bond formation, offering a pathway to a diverse range of substituted pyrazines. acs.orgresearchgate.net

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity is a critical consideration in the synthesis of substituted pyrazines, especially when multiple reactive sites are present in the starting materials. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles, the reaction conditions can dictate the final regioisomer obtained. beilstein-journals.org The use of specific catalysts and solvents can direct the reaction to the desired product with high selectivity. beilstein-journals.orgresearchgate.net For instance, nickel-catalyzed cross-coupling reactions of pyrazine triflates have been shown to be highly regioselective. thieme-connect.de

Stereoselectivity is also important, particularly for analogues with chiral centers. Asymmetric hydrogenation using catalysts like ruthenium(II) and rhodium(I) complexes has been employed to produce stereochemically defined piperidine (B6355638) derivatives, which can be precursors to certain pyrazine-containing compounds. mdpi.com Organocatalysis has also emerged as a powerful tool for enantioselective synthesis, with quinoline-based catalysts being used to produce enantiomerically enriched piperidines. mdpi.com

Exploration of Green Chemistry Principles in Acetamide, 2-amino-N-pyrazinyl- Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for pyrazine derivatives. tandfonline.comresearchgate.net These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. One notable example is the use of onion extract as a natural catalyst for the synthesis of pyrazines from 1,2-diketones and 1,2-diamines at room temperature. ajgreenchem.com This method offers high atom economy and uses a readily available and non-toxic catalyst. ajgreenchem.com

Another green strategy involves the use of solvent-free or one-pot reactions. tandfonline.comresearchgate.netrsc.org For instance, a one-pot synthesis of pyrazine derivatives has been developed using a catalytic amount of potassium t-butoxide (t-BuOK) in aqueous methanol (B129727) at room temperature. researchgate.net This method avoids the need for harsh conditions or additional oxidizing agents. researchgate.net The use of biocatalysts, as discussed in the next section, is also a cornerstone of green chemistry in this field. rsc.orgrsc.org

Chemo-Enzymatic and Biocatalytic Pathways for Structural Modification

Chemo-enzymatic and biocatalytic methods are increasingly being used for the synthesis and modification of pyrazine derivatives, offering high selectivity and mild reaction conditions. rsc.orgnih.gov Enzymes such as lipases and transaminases have proven to be valuable tools in this regard. rsc.orgnih.gov

Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has been successfully used to catalyze the amidation of pyrazine esters with various amines in a continuous-flow system. rsc.orgrsc.org This method allows for the synthesis of a wide range of pyrazinamide derivatives in high yields and under mild conditions, using a greener solvent like tert-amyl alcohol. rsc.orgrsc.org

Transaminases (ATAs) have been employed for the synthesis of pyrazines and pyrroles through the amination of ketone precursors. nih.gov For example, treatment of α-diketones with an ATA yields α-amino ketones, which can then undergo oxidative dimerization to form pyrazines. nih.gov This biocatalytic approach offers advantages over conventional methods, including high regioselectivity. nih.gov

Furthermore, biocatalytic methods are being developed for the synthesis of asymmetrically substituted pyrazines. researchgate.net One such approach uses L-threonine dehydrogenase to generate aminoacetone in situ from L-threonine, which then undergoes dimerization and incorporation of an electrophile. researchgate.net This method has shown broad substrate scope and scalability. researchgate.net

| Enzyme | Reaction Type | Substrates | Products | Key Advantages |

| Lipozyme® TL IM | Amidation | Pyrazine esters, amines | Pyrazinamide derivatives | Green solvent, high yield, continuous flow. rsc.orgrsc.org |

| Transaminase (ATA) | Amination/Dimerization | α-Diketones | Substituted pyrazines | High regioselectivity, mild conditions. nih.gov |

| L-threonine dehydrogenase | Dimerization/Electrophile Incorporation | L-threonine, aldehydes | Asymmetric pyrazines | Sustainable, broad substrate scope, scalable. researchgate.net |

| Endoglycosidase (Endo-M) | Transglycosylation | Glycosylasparagine, sugar oxazolines | Glycopeptides | Substrate-assisted mechanism. glycoforum.gr.jp |

Scalability and Process Optimization Research for Industrial Synthesis

The scalability of synthetic routes is a critical factor for the industrial production of Acetamide, 2-amino-N-pyrazinyl- and its analogs. Research in this area focuses on developing safe, efficient, and robust processes that can be implemented on a large scale. acs.orgresearchgate.net This often involves addressing issues such as the use of expensive or hazardous reagents, the need for specialized equipment, and the optimization of reaction conditions to maximize yield and purity. acs.orgresearchgate.net

For example, in the synthesis of a complex 3-aminopyrazinone acetamide thrombin inhibitor, significant process development was undertaken to replace hazardous reagents like sodium azide (B81097) and TMS-cyanide with safer alternatives. acs.orgresearchgate.net The optimization of reaction parameters such as solvent, substrate ratio, and temperature is also crucial. rsc.orgrsc.org The use of continuous-flow systems, as demonstrated with the Lipozyme®-catalyzed synthesis of pyrazinamide derivatives, is a promising approach for scalable and efficient production. rsc.orgrsc.org

Design of Experiments (DoE) is a powerful tool for process optimization. nih.govturkjps.org For instance, a 2³ factorial design was used to optimize the formulation of pyrazinamide-loaded solid lipid nanoparticles, a potential drug delivery system. nih.govturkjps.org This approach allows for the systematic study of the effects of multiple variables on the final product characteristics, leading to a more robust and optimized process. nih.govturkjps.org

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Acetamide, 2 Amino N Pyrazinyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like Acetamide (B32628), 2-amino-N-pyrazinyl-. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, one can confirm the connectivity of atoms and differentiate between potential isomers.

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrazinyl ring, the methylene (B1212753) (-CH₂-) group, the primary amine (-NH₂) group, and the amide (N-H) proton. The pyrazinyl protons would likely appear as multiplets in the aromatic region of the spectrum. The methylene protons would be expected to present as a singlet, unless coupling to the adjacent amine protons is observed. The amine and amide protons would appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the methylene carbon, and the carbons of the pyrazinyl ring. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity between protons and carbons, solidifying the structural assignment.

Hypothetical ¹H NMR Data for Acetamide, 2-amino-N-pyrazinyl-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.1-8.3 | m | 3H | Pyrazinyl-H |

| 7.5 | br s | 1H | N-H (amide) |

| 4.1 | s | 2H | -CH₂- |

| 2.5 | br s | 2H | -NH₂ (amine) |

Hypothetical ¹³C NMR Data for Acetamide, 2-amino-N-pyrazinyl-

| Chemical Shift (δ, ppm) | Assignment |

| 170 | C=O (amide) |

| 140-150 | Pyrazinyl-C |

| 45 | -CH₂- |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Advanced mass spectrometry techniques are critical for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For Acetamide, 2-amino-N-pyrazinyl-, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn would confirm its molecular formula (C₆H₈N₄O).

Electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions. The fragmentation pattern would be expected to show losses of key functional groups, such as the cleavage of the amide bond or fragmentation of the pyrazine (B50134) ring. The identification of these fragment ions would provide strong evidence for the proposed structure.

Hypothetical HRMS and Fragmentation Data for Acetamide, 2-amino-N-pyrazinyl-

| Technique | Measurement | Value |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ | 153.0776 |

| Hypothetical Found m/z | 153.0774 | |

| MS/MS | Parent Ion (m/z) | 153 |

| Hypothetical Fragment Ions (m/z) | 124, 95, 79 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For Acetamide, 2-amino-N-pyrazinyl-, the FTIR and Raman spectra would be expected to exhibit characteristic vibrational bands. The N-H stretching vibrations of the primary amine and the secondary amide would appear in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a strong indicator and would likely be observed around 1650-1680 cm⁻¹. The C-N stretching and N-H bending vibrations would also provide confirmatory evidence for the amide and amine functionalities. Vibrations associated with the pyrazine ring would be expected in the fingerprint region. The presence and nature of hydrogen bonding would be inferred from the broadening and shifting of the N-H and C=O stretching bands.

Hypothetical Vibrational Spectroscopy Data for Acetamide, 2-amino-N-pyrazinyl-

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3350 | N-H stretch (amine, asymmetric) | FTIR, Raman |

| 3280 | N-H stretch (amine, symmetric) | FTIR, Raman |

| 3220 | N-H stretch (amide) | FTIR |

| 1670 | C=O stretch (amide I) | FTIR, Raman |

| 1580 | N-H bend (amide II) | FTIR |

| 1400-1500 | Pyrazine ring stretches | FTIR, Raman |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for Acetamide, 2-amino-N-pyrazinyl-, confirming its molecular architecture.

Furthermore, X-ray diffraction analysis would reveal the supramolecular assembly in the solid state, detailing the intermolecular interactions such as hydrogen bonds. It would be expected that the amine and amide groups would participate in a network of hydrogen bonds, potentially involving the nitrogen atoms of the pyrazine ring, leading to a stable crystal lattice. The planarity of the pyrazine and amide groups could also lead to π-π stacking interactions.

Hypothetical Crystallographic Data for Acetamide, 2-amino-N-pyrazinyl-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.0 |

| c (Å) | 9.0 |

| β (°) | 105 |

| Z | 4 |

| Hydrogen Bonds | N-H···N, N-H···O |

Computational Chemistry and Theoretical Modeling of Acetamide, 2 Amino N Pyrazinyl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These calculations provide detailed information about electron distribution, orbital energies, and molecular stability, which are crucial for predicting the reactivity of Acetamide (B32628), 2-amino-N-pyrazinyl-.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (conformational preferences) and to study the potential for tautomerism, where a molecule can exist in two or more interconvertible forms through the migration of a proton. For acetamide derivatives, DFT has been used to study local reactivity and potential as anti-HIV drugs. researchgate.net Methods like B3LYP in combination with various basis sets are commonly used to optimize molecular geometries and calculate energies. researchgate.net

The study of different conformers of Acetamide, 2-amino-N-pyrazinyl- would involve rotating the bonds between the pyrazinyl ring, the nitrogen atom, the carbonyl group, and the amino group to find the lowest energy structures. The relative energies of these conformers determine their population at a given temperature. Tautomerism could potentially occur in the pyrazine (B50134) ring or the acetamide group, and DFT calculations can predict the energy barriers and relative stabilities of these tautomeric forms.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of Acetamide, 2-amino-N-pyrazinyl-

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |

| 1 (Planar) | 0° | 2.5 |

| 2 (Twisted) | 45° | 1.0 |

| 3 (Anti-planar) | 180° | 0.0 (Most Stable) |

Note: This table is illustrative and represents typical data obtained from DFT conformational analysis.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. cyberleninka.ru A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For similar acetamide derivatives, HOMO and LUMO spatial distributions have been computed to predict reactivity. cyberleninka.ru

Electrostatic Potential (ESP) maps visualize the charge distribution across a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Acetamide, 2-amino-N-pyrazinyl-, the ESP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the carbonyl oxygen, indicating sites prone to electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the amino hydrogens.

Table 2: Representative Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Implication for Acetamide, 2-amino-N-pyrazinyl- |

| EHOMO | -6.2 | Electron-donating capability |

| ELUMO | -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.7 | High chemical stability and low reactivity |

Note: This table is a representative example of data generated from FMO analysis.

In Silico Predictive Modeling for Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing a lead compound to improve its efficacy and reduce side effects. In silico SAR modeling uses computational methods to correlate specific structural features of a molecule with its biological activity. nih.govresearchgate.net For Acetamide, 2-amino-N-pyrazinyl-, SAR studies would involve computationally generating derivatives by adding or modifying functional groups on the pyrazine ring or the acetamide side chain. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for these derivatives and correlating them with predicted activity, researchers can identify key structural features required for a desired biological effect. For instance, studies on related pyrazine compounds have shown that substitutions on the ring can significantly impact antimycobacterial potency. nih.gov

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Ligand-Based Virtual Screening is used when the structure of the target is unknown. It relies on a set of known active molecules to build a pharmacophore model, which represents the essential 3D arrangement of features necessary for biological activity. This model is then used as a 3D query to screen databases for new potential ligands. nih.gov

Structure-Based Virtual Screening is employed when the 3D structure of the target protein is known. researchgate.net This method, often called molecular docking, involves computationally placing candidate molecules into the binding site of the protein and scoring their fit based on factors like intermolecular interactions and conformational energy. cyberleninka.ru Docking can be performed at different levels of precision, such as high-throughput virtual screening (HTVS) for initial large-scale screening, followed by more accurate standard precision (SP) and extra precision (XP) modes for refining the hits. nih.gov

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods can accurately predict various spectroscopic signatures, which is essential for confirming the identity and structure of a synthesized compound. By comparing calculated spectra with experimental data, researchers can validate their findings.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. researchgate.net The calculated frequencies and intensities often show good agreement with experimental results, aiding in the assignment of spectral bands to specific molecular vibrations. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra.

NMR Spectroscopy: Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are highly sensitive to the chemical environment of each atom in the molecule.

Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for Acetamide, 2-amino-N-pyrazinyl-

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| 1 | 3450 | 3445 | N-H stretch (amino) |

| 2 | 3350 | 3348 | N-H stretch (amide) |

| 3 | 1680 | 1675 | C=O stretch (Amide I) |

| 4 | 1580 | 1585 | C=N/C=C stretch (pyrazine ring) |

| 5 | 1550 | 1545 | N-H bend (Amide II) |

Note: This table is an illustrative example demonstrating the typical correlation between computationally predicted and experimentally observed spectroscopic data.

No Published Research Found on the Coordination Chemistry of Acetamide, 2-amino-N-pyrazinyl-

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the research concerning the chemical compound Acetamide, 2-amino-N-pyrazinyl-. Despite extensive searches, no published studies, articles, or data could be located that specifically detail the coordination chemistry, metal complexation, or related applications of this particular molecule.

The inquiry for an in-depth article structured around the coordination chemistry of Acetamide, 2-amino-N-pyrazinyl- could not be fulfilled as the foundational research required to write such an article does not appear to exist in the public domain. The requested outline, which includes ligand design, synthesis and characterization of metal complexes, spectroscopic and crystallographic analysis, catalytic applications, and supramolecular chemistry, presupposes a body of scientific work that has not been conducted or at least not published.

Searches for this compound, including under its alternative name 2-amino-N-(pyrazin-2-yl)acetamide, and for its potential CAS (Chemical Abstracts Service) number, did not yield any reports of its synthesis as a ligand for metal complexation. While the scientific literature is rich with studies on related compounds, such as metal complexes of pyrazinamide (B1679903) (an important antituberculosis drug) and other pyrazine-carboxamide derivatives, these studies focus on molecules with different functional groups or substitution patterns. nih.govresearchgate.netnih.govrsc.orgiaea.orgresearchgate.netrsc.orgnih.govmdpi.com For instance, research on pyrazinamide complexes explores its coordination behavior, but this molecule lacks the specific 2-aminoacetamide group central to the user's request. nih.govresearchgate.net

Similarly, crystal structure analyses of other N-substituted acetamides with different aromatic or heteroaromatic groups are available, but none correspond to the exact structure of Acetamide, 2-amino-N-pyrazinyl-.

The absence of data extends across all specified subsections of the proposed article:

Coordination Chemistry and Metal Complexation Research of Acetamide, 2 Amino N Pyrazinyl

Mechanistic Biological Investigations of Acetamide, 2 Amino N Pyrazinyl Excluding Clinical Outcomes

Elucidation of Molecular Targets and Pathways in In Vitro Cellular Systems

Enzyme Inhibition/Activation Kinetics and Mechanism of Action (in vitro)

One area of significant interest is the inhibition of protein kinases. For instance, certain N-phenyl pyrazinamide (B1679903) derivatives have been investigated as BRAF inhibitors. researchgate.net Similarly, pyrazine-containing compounds have been developed as inhibitors of protein tyrosine phosphatases, such as SHP2, which are crucial in cell signaling pathways related to cell proliferation and metabolism. mdpi.comresearchgate.net The activation of the Protein Tyrosine Phosphatases (PTP) pathway in human cancers has spurred the development of pharmacological inhibitors targeting the catalytic sites of the SHP2 cascade. mdpi.com

Another key enzyme target for this class of compounds is decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis. Both covalent and non-covalent inhibitors of DprE1 have been developed from various chemical scaffolds, including those related to pyrazine (B50134) amides. researchgate.net For example, N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide (B32628) derivatives have been identified as novel noncovalent DprE1 inhibitors. researchgate.net

In other studies, pyrazine carboxamide derivatives have demonstrated potent inhibitory activity against alkaline phosphatase. Kinetic studies of one such derivative, compound 5d, revealed it to be a potent inhibitor with an IC₅₀ value of 1.469 ± 0.02 µM. mdpi.com The mechanism of action for many drugs is dependent on enzyme inhibition. pioneerpublisher.com Synthetic pyruvate (B1213749) analogues have been shown to selectively inhibit pyruvate dehydrogenase (PDH) in vitro, with inhibition constants (Ki) as low as 0.1 μM. nih.gov

Furthermore, pyrazinamide derivatives have been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, with IC₅₀ values ranging from 14.3 to 1590.0 μmol/L. mdpi.com Research on 1,4-pyrazine-containing compounds has identified competitive inhibitors of histone acetyltransferases (HATs) p300/CBP, with the most potent compounds exhibiting IC₅₀ values in the low micromolar range and high selectivity for p300/CBP. nih.gov

Table 1: In Vitro Enzyme Inhibition by Pyrazinyl-Acetamide Analogues

| Compound Class/Derivative | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide Analogues | Various Enzymes | Not specified | Potential enzyme inhibition | smolecule.com |

| Pyrazine Carboxamide (Derivative 5d) | Alkaline Phosphatase | IC₅₀: 1.469 ± 0.02 µM | Not specified | mdpi.com |

| Pyrazolopyridones | DprE1 | Not specified | Non-covalent inhibition | researchgate.net |

| Pyrazinamide Derivatives | Photosynthetic Electron Transport (PET) | IC₅₀: 14.3 - 1590.0 μmol/L | Not specified | mdpi.com |

| 1,4-Pyrazine-Containing Inhibitors (Compound 29) | p300/CBP Histone Acetyltransferases | Kᵢ: Not specified | Competitive inhibitor | nih.gov |

Receptor Binding Affinity and Selectivity Studies (in vitro)

The structural framework of Acetamide, 2-amino-N-pyrazinyl- is found in ligands targeting a variety of receptors, particularly G protein-coupled receptors (GPCRs). The affinity and selectivity are determined by the specific substitutions on the pyrazine and acetamide groups.

Analogues have been developed as potent and selective ligands for adenosine (B11128) receptors. For instance, a series of amino-3,5-dicyanopyridines, which can be considered bioisosteres of pyrazines, were synthesized and evaluated as adenosine receptor (AR) ligands, with some compounds showing nanomolar affinity for A₁ and A₂A subtypes. mdpi.com Another study identified 2-arylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as potent and selective ligands for the peripheral benzodiazepine (B76468) receptor (PBR), with some compounds increasing pregnenolone (B344588) formation, a key step in steroidogenesis. unifi.it

The sigma 2 receptor (σ2R), which is overexpressed in some cancers, is another target. Novel quinolyl pyrazinamides have been designed as selective and potent σ2R ligands, with some compounds exhibiting Ki values as low as 10 nM. nih.gov

Furthermore, pyrazine derivatives have been incorporated into antagonists for the neuropeptide S receptor (NPSR). An oxazolo[3,4-a]pyrazine derivative demonstrated nanomolar antagonist potency (pA₂ ≈ 7.10) in vitro. nih.gov In the realm of neuronal nicotinic receptors (nAChRs), sulfonylpiperazine analogs have been identified as negative allosteric modulators, with structure-activity relationship studies indicating that specific substitutions are crucial for potency and selectivity for the Hα4β2 subtype. nih.gov

Finally, some pyrazine derivatives have been investigated as ligands for GABA-A receptors, highlighting the broad receptor-modulating potential of this scaffold. google.comgoogle.com

Table 2: In Vitro Receptor Binding of Pyrazinyl-Acetamide Analogues

| Compound Class/Derivative | Target Receptor | Binding/Activity Data (Kᵢ/pA₂) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Quinolyl Pyrazinamides (Compound 17) | Sigma 2 (σ2R) | Kᵢ: 10 nM | Selective for σ2R | nih.gov |

| Oxazolo[3,4-a]pyrazine (Compound 16) | Neuropeptide S Receptor (NPSR) | pA₂: 7.10 | NPSR Antagonist | nih.gov |

| 2-Arylpyrazolo[1,5-a]pyrimidin-3-yl Acetamides | Peripheral Benzodiazepine Receptor (PBR) | High affinity (Kᵢ not specified) | Selective for PBR vs CBR | unifi.it |

| Piperazinylimidazo[1,2-a]pyrazines | α-Adrenergic Receptors | Not specified | Selective for α-adrenergic subtypes | acs.org |

Intracellular Localization and Distribution Studies in Model Cell Lines (in vitro)

For example, the peripheral benzodiazepine receptor (PBR), a target for some pyrazolopyrimidine acetamide analogues, is primarily located on the outer mitochondrial membrane. unifi.it This suggests that ligands designed for this target must be capable of reaching the mitochondrial compartment. The ability of pyrazine-containing compounds to induce apoptosis in cancer cell lines, as demonstrated for chalcone-pyrazine hybrids in BEL-7402 cells, implies that these molecules or their downstream effectors interact with intracellular components of the apoptotic machinery. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Modulators from Analogue Series

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For the pyrazinyl-acetamide scaffold, SAR has been explored across various target classes.

Enzyme Inhibitors: In a series of 1,4-pyrazine-containing inhibitors of p300/CBP HATs, a piperidin-4-ylmethoxy group was found to be a favored substituent. nih.gov Modifications to the spacer between the pyrazine ring and a terminal amino group showed that a cyclic 4-carbon spacer was significantly more potent than a linear one. nih.gov For pyrazole (B372694) thioether inhibitors of the bacterial enzyme DapE, N-pyrazinyl acetamide derivatives were among the most potent, with a 2-pyrazinyl group (96.2% inhibition at 100 µM) showing higher potency than a phenyl group (80.5% inhibition). mdpi.com

Receptor Ligands: For SLACK potassium channel inhibitors, the position of the nitrogen atoms in the heterocyclic core is critical. A pyrazine-containing analogue was found to be only a weak inhibitor, suggesting that the arrangement of nitrogen atoms in the pyrimidine (B1678525) core of the lead compounds was more favorable for binding. mdpi.com In the development of neuropeptide S receptor (NPSR) antagonists, the introduction of a guanidine (B92328) group to an oxazolo[3,4-a]pyrazine scaffold yielded compounds with nanomolar activity. nih.gov For σ2R ligands, substitutions on a quinolinyl ring attached to the pyrazinamide core were found to significantly affect binding affinity. nih.gov

Antimicrobial Agents: For N-alkyl substituted 3-aminopyrazine-2-carboxamides, antifungal activity was found to increase with rising lipophilicity. An alicyclic side chain with seven carbons was more active than a six-membered ring. mdpi.com

Investigation of Molecular Interactions with Key Biomolecules (e.g., DNA, RNA, Proteins)

The pyrazinyl-acetamide core can engage in various non-covalent interactions with biomolecules, which underpins its biological activity. The aromatic pyrazine ring can participate in π-π stacking and hydrophobic interactions, while the acetamide group is a classic hydrogen bond donor and acceptor. mdpi.com

Protein Interactions: Molecular docking studies of pyrazine-based SHP2 inhibitors revealed key hydrogen bonds between the compound and residues in the protein's binding pocket. researchgate.net Similarly, docking of σ2R ligands showed hydrophobic interactions with residues like I24, M28, and Y50, and a potential intramolecular hydrogen bond that forms a pseudo macrocyclic ring, influencing the binding pose. nih.gov The interaction of pyrazine-containing inhibitors with p300 HAT is competitive with the histone substrate, indicating binding within the enzyme's active site. nih.gov

DNA/RNA Interactions: The planar aromatic structure of the pyrazine ring suggests a potential for intercalation with nucleic acids, similar to other heterocyclic compounds. ontosight.ai While direct studies on Acetamide, 2-amino-N-pyrazinyl- are lacking, pyrazine derivatives have been noted for their ability to act as DNA strand breakage agents. researchgate.net This mode of interaction is critical for certain classes of anticancer and antimicrobial agents.

Development of Molecular Probes and Biosensors Utilizing the Acetamide, 2-amino-N-pyrazinyl- Scaffold

The favorable chemical and photophysical properties of heterocyclic compounds make them attractive scaffolds for developing molecular probes and biosensors. Nitrogen-containing heterocycles are often used in these applications due to their compatibility with biological systems and ease of immobilization. mdpi.com

While there are no specific examples utilizing the exact "Acetamide, 2-amino-N-pyrazinyl-" structure, related scaffolds are common. For instance, pyrazine derivatives are explored as corrosion inhibitors, which relies on their ability to adsorb onto surfaces, a principle also used in sensor technology. mdpi.com

The development of fluorescent probes often involves conjugating a recognition moiety (like a pyrazinyl-acetamide designed to bind a specific protein) to a fluorophore. The binding event alters the chemical environment of the fluorophore, leading to a change in its emission (e.g., enhancement or quenching), which can be detected. For example, a wide variety of assays, including labeled in vitro protein-protein binding assays using fluorescent labels, can be used to study the interaction of candidate agents with their targets, such as kinases. google.com The principle relies on the generation of a light output signal upon interaction of the sensor with the target.

Table of Compound Names

| Compound Name |

|---|

| Acetamide, 2-amino-N-pyrazinyl- |

| N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide |

| Pyrazine Carboxamide |

| Pyrazolopyridone |

| Pyrazinamide |

| 1,4-Pyrazine |

| N-Succinyl-l,l-diaminopimelic acid desuccinylase |

| Pyrazole Thioether |

| 2-Arylpyrazolo[1,5-a]pyrimidin-3-yl acetamide |

| Quinolyl pyrazinamide |

| Oxazolo[3,4-a]pyrazine |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide |

| Sulfonylpiperazine |

| 3-Aminopyrazine-2-carboxamide |

| Chalcone-pyrazine |

| N-phenyl pyrazinamide |

| SHP099 |

| N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide |

Applications in Advanced Materials Science and Nanotechnology Excluding Direct Biomedical Devices

Integration into Functional Polymer Systems and Composites

The integration of Acetamide (B32628), 2-amino-N-pyrazinyl- into polymer backbones or as a functional side group can impart specific chemical and physical properties to the resulting materials. The terminal amino group serves as a reactive handle for polymerization reactions, allowing it to be a monomeric unit in polyamides or polyimides. Alternatively, it can be grafted onto existing polymer chains to create functional composites.

Research into related N-heterocyclic compounds demonstrates the potential of these structures in advanced polymer systems. For instance, pyrazine-based polymers have been investigated for their electrochemical properties, forming the basis for materials used in energy storage. Phenazine-based conjugated microporous polymers have shown high performance as cathodes in aluminum-organic batteries, highlighting the utility of nitrogen-containing aromatic rings in creating stable, redox-active polymer networks rsc.org. The principles of polymer-supported synthesis, where a polymer scaffold is used to facilitate the creation of complex molecules, can also be applied, using the amino functionality of Acetamide, 2-amino-N-pyrazinyl- to anchor it to a support acs.org. By incorporating this compound into polymer matrices like polystyrene-b-poly(ethylene-ran-butylene)-b-polystyrene (SEBS), it is conceivable to create composites with enhanced mechanical strength and thermal stability through strong interfacial interactions between the organic polymer and the functional filler researchgate.net.

Role in Self-Assembly Processes for Controlled Nanostructure Fabrication

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Acetamide, 2-amino-N-pyrazinyl- is well-suited to participate in such processes. The pyrazine (B50134) nitrogen atoms, the amide group's N-H and C=O moieties, and the terminal -NH2 group can all engage in hydrogen bonding.

Crystal engineering studies of similar molecules, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide, reveal the formation of extensive two-dimensional networks held together by N-H···O and C-H···O hydrogen bonds researchgate.net. This capacity for forming predictable, ordered patterns is fundamental to fabricating controlled nanostructures. Furthermore, the pyrazine ring can interact with other aromatic systems via π-π stacking. These combined interactions can guide the assembly of the molecule into well-defined architectures like nanotubes, nanosheets, or vesicles, which are foundational for creating novel nanomaterials. The functionalization of nanoparticles with amino-acid-containing molecules has also been shown to drive the formation of complex nanostructures for various applications dovepress.comrsc.org.

Design of Chemo-Responsive Materials for Sensing and Detection Applications

Chemo-responsive materials change their properties in response to a specific chemical stimulus. The pyrazine moiety in Acetamide, 2-amino-N-pyrazinyl- is an excellent ligand for coordinating with metal ions. This interaction forms the basis for its use in chemosensors. When the pyrazine ring binds to a target metal ion, it can alter the electronic structure of the molecule, leading to a detectable change in its optical or electrochemical properties, such as a shift in color (colorimetric sensing) or a change in light emission (fluorescent sensing). nih.govrsc.org

Derivatives of pyrazine are known to be effective building blocks for chemosensors that can detect a variety of analytes. mdpi.comresearchgate.net For example, materials incorporating pyrazine units can be designed to selectively bind with specific metal cations, with the binding event triggering a measurable signal. Metal-Organic Frameworks (MOFs) containing pyrazine-like linkers have been developed as highly sensitive and selective electrochemical sensors for detecting pharmaceutical compounds in environmental samples nih.gov. The design of these sensors often relies on the precise interaction between the N-heterocycle of the linker and the target analyte.

| Pyrazine Derivative Class | Target Analyte | Sensing Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| Peptide-Pyrazine Conjugates | Metal Ions (e.g., Cu²⁺) | Fluorescence Quenching/Enhancement | Environmental Monitoring | mdpi.com |

| Pyrazine-based MOFs | Pharmaceutical Compounds | Electrochemical Response | Water Quality Analysis | nih.gov |

| Pyrazine-1,3,4-oxadiazole derivatives | Metal Ions | Colorimetric/Fluorescent Change | Analytical Chemistry | researchgate.net |

Development of Hybrid Materials with Tunable Properties

Hybrid materials combine organic and inorganic components at the molecular level, often exhibiting properties superior to either constituent. Acetamide, 2-amino-N-pyrazinyl-, or its parent compound pyrazinamide (B1679903), is an ideal organic linker for synthesizing a class of hybrid materials known as Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net In a MOF, metal ions or clusters (the inorganic component) are connected by organic molecules (the linkers) to form a one-, two-, or three-dimensional crystalline network with a porous structure.

The synthesis of coordination frameworks using pyrazinamide and biocompatible metals like zinc, manganese, and silver has been successfully demonstrated. mdpi.comresearchgate.net These materials exhibit distinct structural and stability properties based on the chosen metal ion. The properties of these MOFs can be precisely tuned by:

Varying the Metal Ion: Different metals (e.g., Zn(II), Cu(II)) result in different coordination geometries and framework topologies, affecting pore size and stability. mdpi.comacs.org

Modifying the Organic Linker: Functional groups on the pyrazine ring can be altered to change the framework's properties. The amino group in Acetamide, 2-amino-N-pyrazinyl- provides an additional site for post-synthesis modification, allowing for the attachment of other functional molecules to the interior of the MOF pores.

These tunable hybrid materials have potential applications in gas storage, separation, and catalysis, driven by their high surface area and well-defined porous structures.

| MOF Formula/Name | Metal Ion | Linker | Framework Dimensionality | Key Property/Application Area | Reference |

|---|---|---|---|---|---|

| Zn(PYR)₂(H₂O)₂ | Zn(II) | Pyrazinamide (PYR) | 1D | Coordination Polymer Synthesis | mdpi.comresearchgate.net |

| [Mn(PYR)(H₂O)₂Cl₂]·PYR | Mn(II) | Pyrazinamide (PYR) | Hydrogen-Bonded Framework | Novel Crystalline Material | researchgate.net |

| [Ag(PYR)NO₃]n | Ag(I) | Pyrazinamide (PYR) | 1D | Antimicrobial Material Research | researchgate.net |

| BioMOF-100 | Zn(II) | Adenine, 4,4'-biphenyldicarboxylic acid | 3D | Adsorption of molecules like pyrazinamide | acs.org |

Future Directions and Emerging Research Avenues for Acetamide, 2 Amino N Pyrazinyl

High-Throughput Screening and Combinatorial Chemistry for Novel Functionalities

High-Throughput Screening (HTS) and combinatorial chemistry are powerful strategies for accelerating the discovery of new applications for chemical entities. For Acetamide (B32628), 2-amino-N-pyrazinyl-, these techniques offer a systematic approach to explore a vast chemical space and identify derivatives with novel or enhanced biological activities.

Combinatorial chemistry enables the rapid synthesis of a large library of analogues by systematically modifying the core structure of Acetamide, 2-amino-N-pyrazinyl-. Variations can be introduced at three key positions:

The Amino Group: Substitution on the primary amine can generate a diverse set of secondary and tertiary amines, amides, or sulfonamides.

The Pyrazine (B50134) Ring: Functional groups can be added to the carbon atoms of the pyrazine ring to modulate electronic properties, solubility, and steric profile.

The Acetamide Moiety: The methylene (B1212753) bridge or the terminal amine could be altered or functionalized.

Once a diverse library of these derivatives is created, HTS can be employed to rapidly screen them against a wide array of biological targets. Pyrazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, suggesting numerous potential applications for derivatives of Acetamide, 2-amino-N-pyrazinyl-. mdpi.comtandfonline.comnih.gov For instance, HTS has successfully identified pyrazine derivatives as potent kinase inhibitors and as inhibitors of the Hepatitis C virus (HCV) NS5B RdRp enzyme. nih.gov This approach allows for the efficient identification of "hit" compounds that can serve as starting points for further optimization in drug discovery programs.

| Target Class | Specific Example(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | Pim-1, Pim-2 Kinase | Oncology | nih.gov |

| Viral Enzymes | HCV NS5B RNA-dependent RNA polymerase (RdRp) | Antiviral (Hepatitis C) | nih.gov |

| Bacterial Enzymes | Enoyl-acyl carrier protein reductase (InhA) | Antibacterial (Tuberculosis) | scielo.org.co |

| GTP-binding Proteins | RhoA | Cardiovascular Disease | nih.gov |

| Tyrosine Kinases | Tyrosine Kinase Enzyme | Oncology | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by providing powerful predictive and generative capabilities. nih.govmdpi.com For Acetamide, 2-amino-N-pyrazinyl-, these computational tools can significantly accelerate the discovery and optimization cycle.

ML algorithms can be trained on large datasets of known pyrazine derivatives to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. fnasjournals.com These models can forecast the biological activity, pharmacokinetic properties, and potential toxicity of novel, virtual derivatives of Acetamide, 2-amino-N-pyrazinyl- before they are synthesized. mdpi.com This in silico screening prioritizes the most promising candidates for laboratory synthesis and testing, saving considerable time and resources. nih.gov

Furthermore, generative AI models can design entirely new molecules (de novo design) based on the pyrazine scaffold. mdpi.com By providing the model with a desired therapeutic profile—for example, high potency against a specific cancer cell line and low predicted toxicity—the AI can generate novel structures that are optimized for these properties. Active learning, a subfield of ML, can be particularly useful where experimental data is limited, guiding the selection of the most informative experiments to perform next to improve model accuracy efficiently. nih.gov

Sustainable and Environmentally Benign Synthesis Approaches

The principles of green chemistry are becoming increasingly important in the chemical and pharmaceutical industries to reduce environmental impact. nih.gov Future research on Acetamide, 2-amino-N-pyrazinyl- will likely focus on developing sustainable synthesis methods that are more efficient and environmentally benign than traditional protocols. preprints.orgrasayanjournal.co.in

Key areas of exploration include:

Green Solvents: Replacing conventional, often hazardous, organic solvents with safer alternatives like water, polyethylene glycol (PEG), or bio-based solvents such as eucalyptol. mdpi.com

Biocatalysis: Utilizing enzymes as catalysts can lead to highly selective reactions under mild conditions (e.g., lower temperatures and pressures), reducing energy consumption and by-product formation. nih.gov For example, a continuous-flow system using the enzyme Lipozyme® TL IM has been developed for the green synthesis of pyrazinamide (B1679903) derivatives. nih.govresearchgate.net

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis can dramatically shorten reaction times, increase yields, and often eliminate the need for a solvent. scielo.org.conih.govjohnshopkins.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

| Parameter | Traditional Synthesis Methods | Green Chemistry Approaches | Reference |

|---|---|---|---|

| Solvents | Dipolar aprotic solvents (e.g., DMF, THF) | Water, tert-amyl alcohol, bio-based solvents | mdpi.comnih.govresearchgate.net |

| Catalysts/Reagents | Stoichiometric activating agents (e.g., thionyl chloride) | Biocatalysts (enzymes), heterogeneous catalysts | nih.govnih.govresearchgate.net |

| Energy Input | Conventional heating, often for long durations | Microwave irradiation, sonication (ultrasound) | scielo.org.corasayanjournal.co.in |

| Reaction Time | Hours to days | Minutes to hours | nih.govjohnshopkins.edu |

| By-products | Often generates toxic or hazardous waste | Minimal waste, often recyclable components | nih.govresearchgate.net |

Exploration of Bio-Inspired Chemistry and Biomimetic Systems

Nature provides a vast library of molecular structures and functional systems that can inspire the design of novel chemical entities. researchgate.net Bio-inspired chemistry involves using principles from biological systems to solve practical problems, while biomimetic chemistry aims to replicate a biological system's structure or function. acs.orgnih.gov

The pyrazine ring in Acetamide, 2-amino-N-pyrazinyl- can serve as a versatile ligand for coordinating with metal ions. nih.gov This opens the possibility of designing biomimetic catalysts that mimic the active sites of metalloenzymes. researchgate.net By coordinating with metals like iron, manganese, or cobalt, these complexes could be designed to catalyze specific redox reactions or other chemical transformations, replicating the function of enzymes like oxidoreductases or hydrolases. acs.org

Another avenue is the creation of natural product hybrids. Researchers have successfully combined pyrazine fragments with scaffolds from other natural products, such as flavonoids and cinnamic acid, to create hybrid molecules with enhanced biological activity compared to the parent compounds. nih.gov Applying this strategy to Acetamide, 2-amino-N-pyrazinyl- could yield novel compounds with unique therapeutic profiles.

Multidisciplinary Research Collaborations to Address Complex Challenges

Realizing the full potential of Acetamide, 2-amino-N-pyrazinyl- and its derivatives will require a departure from siloed research efforts. The complexity of modern scientific challenges, from developing drugs against resistant pathogens to creating advanced functional materials, necessitates collaboration across multiple disciplines.

A successful research program would involve a synergistic team:

Synthetic Organic Chemists to design and execute efficient, sustainable syntheses of new analogues (as discussed in 8.1 and 8.3).

Computational Chemists and Data Scientists to apply AI/ML models for property prediction, de novo design, and data analysis, guiding the synthetic efforts (as in 8.2).

Biologists and Pharmacologists to conduct HTS, determine mechanisms of action, and evaluate the therapeutic potential of promising compounds in vitro and in vivo.

Structural Biologists to analyze how these molecules interact with their protein targets at an atomic level, providing insights for rational drug design. nih.gov

Materials Scientists to explore non-pharmaceutical applications, such as the use of pyrazine-based coordination compounds in sensors, catalysts, or electronic materials.

By integrating these diverse skill sets, research teams can more effectively navigate the complex path from initial compound discovery to the development of a functional molecule or material, ensuring that promising findings are translated into practical applications.

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-pyrazinyl-acetamide, and how can purity be optimized?

The synthesis typically involves condensation reactions between pyrazinamine derivatives and activated acetamide precursors. A validated approach includes:

- Step 1 : Reacting 2-aminopyrazine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, followed by quenching with ice-cold water to precipitate the product .

- Step 2 : Purification via recrystallization from ethanol/water (1:3 ratio) to achieve >95% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) .

- Validation : Confirm purity via elemental analysis (C, H, N) and HPLC (C18 column, acetonitrile/water gradient).

Q. How can the structure of 2-amino-N-pyrazinyl-acetamide be characterized spectroscopically?

- IR Spectroscopy : Key peaks include N–H stretch (~3300 cm⁻¹, amide), C=O stretch (~1680 cm⁻¹), and pyrazine ring vibrations (~1550 cm⁻¹) .

- ¹H NMR (DMSO-d₆) : δ 8.3–8.5 ppm (pyrazine H), δ 6.8–7.1 ppm (amide NH₂), δ 4.2 ppm (CH₂CO) .

- Mass Spectrometry : ESI-MS [M+H]⁺ at m/z 153.08 (calculated: 153.07) .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination). Include fungal strains like C. albicans .

- DNA Binding : Use UV-Vis titration with calf thymus DNA (CT-DNA) to assess intercalation (hyperchromic shift at 260 nm) and calculate binding constants .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 2-amino-N-pyrazinyl-acetamide?

- DFT Analysis : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .

- Molecular Docking : Dock the compound into DNA (PDB: 1BNA) or bacterial topoisomerase IV (PDB: 3FV5) using AutoDock Vina to predict binding modes and affinities .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : If MIC values vary across studies, validate using standardized CLSI protocols. Adjust inoculum size (e.g., 5 × 10⁵ CFU/mL) and growth medium (Mueller-Hinton agar) to ensure reproducibility .

- Mechanistic Follow-Up : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. What strategies enhance the metabolic stability of 2-amino-N-pyrazinyl-acetamide derivatives?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrazine ring to reduce CYP450-mediated oxidation. Validate stability in human liver microsomes (HLMs) .

- Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to improve oral bioavailability. Monitor hydrolysis in simulated gastric fluid .

Q. How to analyze structure-activity relationships (SAR) for pyrazinyl-acetamide analogs?

-

SAR Framework :

Methodological Considerations

Q. How to validate DNA binding mechanisms experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.